(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide
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Overview
Description
The compound “(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide” is a chemical compound with a linear formula of C30H20Cl2N2O4S . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Chemical Reactions Analysis
The compound may be involved in reactions similar to those of other boronic esters. For instance, pinacol boronic esters are known to undergo catalytic protodeboronation, a process that is not well developed .Scientific Research Applications
Synthesis and Characterization
- (E)-1-(4-Methoxyphenyl)-3-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, a related compound, undergoes cyclocondensation with thiosemicarbazide, forming corresponding 4,5-dihydropyrazole-1-arbothioamide. This process illustrates the chemical reactivity and potential applications in synthesizing complex molecular structures like pyrazoles (Mahesha et al., 2021).
Oxidation and Reactivity Studies
- Propenoidic phenols, similar in structure to (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide, were studied for oxidation with dioxygen in the presence of a catalyst. These studies are crucial for understanding the reactivity and potential modifications of similar compounds (Bolzacchini et al., 1996).
Isolation from Natural Sources
- Compounds with similar structural features have been isolated from natural sources, such as Capsicum annuum. This indicates the potential of (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide to be found or synthesized from natural products (Chen, Yeh & Yang, 2011).
Photophysical Behavior
- Investigation into the photophysical behavior of related compounds helps in understanding the potential applications of (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide in fields like photochemistry and material sciences (Sakuragi et al., 1990).
Luminescent Properties
- The study of luminescent properties in structurally similar compounds suggests potential applications in optoelectronics or as probes in biochemical assays (Lai et al., 1999).
Safety And Hazards
As with all chemicals, safety precautions should be taken when handling this compound. Sigma-Aldrich, the supplier of this compound, does not provide specific safety data for this product . Therefore, it’s important to handle it with care, using appropriate personal protective equipment and following standard safety procedures.
properties
IUPAC Name |
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO3/c1-27-21-12-8-20(9-13-21)25-23(26)14-7-17-5-10-22(11-6-17)28-16-18-3-2-4-19(24)15-18/h2-15H,16H2,1H3,(H,25,26)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTBOYYATNZEIB-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide |
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